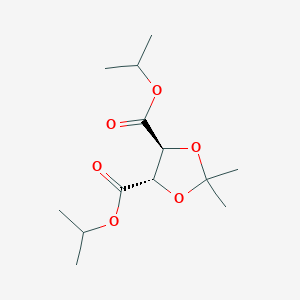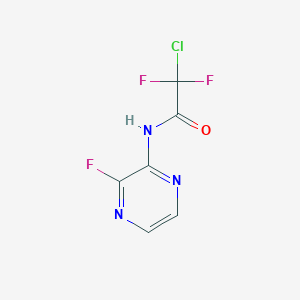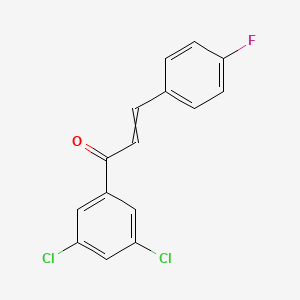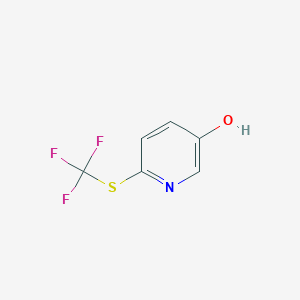amine](/img/structure/B11759768.png)
[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene](methoxy)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with nitro and dimethyl groups, linked to a dimethylamino prop-2-en-1-ylidene moiety, and further connected to a methoxyamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent nitration introduces the nitro group, followed by alkylation to add the dimethyl groups. The final steps involve the formation of the dimethylamino prop-2-en-1-ylidene linkage and the attachment of the methoxyamine group under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The process includes stringent purification steps, such as recrystallization and chromatography, to achieve high purity levels required for research and application purposes.
化学反応の分析
Types of Reactions
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxyamine group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with an ethoxy group instead of a methoxy group.
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H17N5O3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3 |
InChIキー |
UPHYARUNOSTSAO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


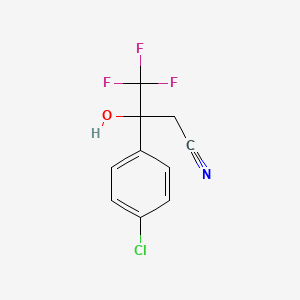
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)


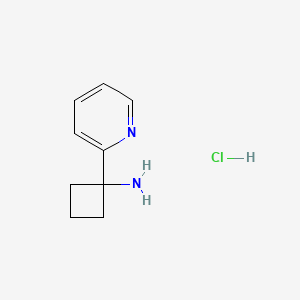
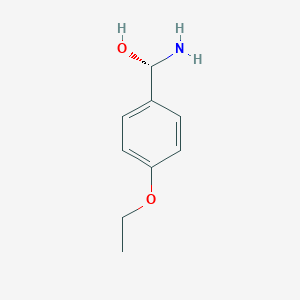
![(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)

![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
